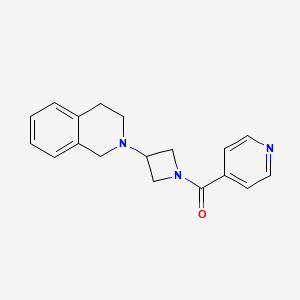

(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(pyridin-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(pyridin-4-yl)methanone is a chemical compound that has been the focus of scientific research in recent years. This compound has shown potential for use in various fields such as medicine, agriculture, and industry.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

A study focused on synthesizing novel quinoline derivatives bearing pyrazoline and pyridine analogues, including compounds with moieties similar to "(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(pyridin-4-yl)methanone." These compounds demonstrated significant antimicrobial activity against various bacterial and fungal strains. The presence of electron-withdrawing groups was found to enhance antimicrobial activity, providing insights into structure-activity relationships (SAR) and the potential for designing new antibacterial and antituberculosis compounds (Desai, Patel, & Dave, 2016).

Metal-Mediated N–H Bond Activation

Research on 2-azetidinones substituted with pyridine and other heterocycles aimed to synthesize tribactams containing a transition metal and its associated ligands. This work opens pathways for developing new complexes with varied transition metals, showcasing the versatile applications of compounds structurally related to "(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(pyridin-4-yl)methanone" in organometallic chemistry and potential catalysis applications (Casarrubios et al., 2014).

Antiplasmodial Activity

Aziridine–(iso)quinoline hybrid systems, designed as intermediates to functionalized quinolines, showed potential antimalarial activity. Compounds derived from similar chemical structures exhibited micromolar potency against chloroquine-sensitive and resistant strains of Plasmodium falciparum. This highlights the potential for developing new antimalarial agents based on the structural motifs of "(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(pyridin-4-yl)methanone" (Vandekerckhove et al., 2013).

Photophysical Properties

The study of photochemical substitution of monoazaaromatic compounds by methanol provided insights into the photoreactions of compounds structurally related to "(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(pyridin-4-yl)methanone." Understanding these reactions is crucial for applications in photochemistry and the development of light-activated processes (Castellano, Catteau, & Lablache-Combier, 1975).

Enzyme Inhibition for Neurodegenerative Diseases

Selective butyrylcholinesterase (BChE) inhibitors, derived from similar compounds, showed potential for treating neurodegenerative diseases by inhibiting Aβ aggregation, a process involved in Alzheimer's disease pathology. This research demonstrates the therapeutic potential of molecules resembling "(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(pyridin-4-yl)methanone" in developing treatments for neurodegenerative conditions (Jiang et al., 2019).

Propiedades

IUPAC Name |

[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-pyridin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c22-18(15-5-8-19-9-6-15)21-12-17(13-21)20-10-7-14-3-1-2-4-16(14)11-20/h1-6,8-9,17H,7,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRALFYQTVSPFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8R,14R)-7-hydroxy-2,2,4,4,10,10,12,12-octamethyl-6-(2-methylpropanoyl)-8,14-di(propan-2-yl)-8,14-dihydrochromeno[2,3-a]xanthene-1,3,9,11-tetrone](/img/structure/B2733715.png)

![N-Ethyl-N-[2-[[(1S,2S)-2-hydroxycyclohexyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2733722.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2733725.png)

![4-Chlorophenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate](/img/structure/B2733726.png)

![N-(3-chlorophenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2733729.png)

![3-(2-chlorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2733733.png)

![[2-(Benzotriazol-1-yl)-2-phenylethyl]-trimethylsilane](/img/structure/B2733734.png)

![[3-(Propan-2-yloxy)propyl]urea](/img/structure/B2733735.png)